(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid
Brand Name:
Vulcanchem
CAS No.:
339990-02-2
VCID:
VC0038780
InChI:
InChI=1S/C35H46N6O8/c1-21(2)17-28(37-22(3)42)35(49)41-16-10-15-29(41)34(48)40-27(19-24-13-8-5-9-14-24)33(47)39-26(18-23-11-6-4-7-12-23)32(46)38-25(31(36)45)20-30(43)44/h4-9,11-14,21,25-29H,10,15-20H2,1-3H3,(H2,36,45)(H,37,42)(H,38,46)(H,39,47)(H,40,48)(H,43,44)/t25-,26-,27-,28-,29-/m0/s1
SMILES:
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C
Molecular Formula:
C35H46N6O8
Molecular Weight:
678.8 g/mol
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid
CAS No.: 339990-02-2
Main Products
VCID: VC0038780
Molecular Formula: C35H46N6O8
Molecular Weight: 678.8 g/mol
CAS No. | 339990-02-2 |
---|---|
Product Name | (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid |
Molecular Formula | C35H46N6O8 |
Molecular Weight | 678.8 g/mol |
IUPAC Name | (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid |
Standard InChI | InChI=1S/C35H46N6O8/c1-21(2)17-28(37-22(3)42)35(49)41-16-10-15-29(41)34(48)40-27(19-24-13-8-5-9-14-24)33(47)39-26(18-23-11-6-4-7-12-23)32(46)38-25(31(36)45)20-30(43)44/h4-9,11-14,21,25-29H,10,15-20H2,1-3H3,(H2,36,45)(H,37,42)(H,38,46)(H,39,47)(H,40,48)(H,43,44)/t25-,26-,27-,28-,29-/m0/s1 |
Standard InChIKey | DFIDZYQHBGZLHZ-ZIUUJSQJSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)C |
SMILES | CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C |
Canonical SMILES | CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C |
Sequence | LPFFD |
Synonyms | IAB5P PRO18 ASP21;IA-BETA5P;BETA-SHEET BREAKER PEPTIDE IA-BETA5P;AMYLOID BETA42 FIBRILLOGENESIS INHIBITOR III;AC-LPFFD-NH2;AC-LEU-PRO-PHE-PHE-ASP-NH2;A-BETA (1-42) FIBRILLOGENESIS INHIBITOR;A-BETA (1-42) FIBRILLOGENESIS INHIBITOR, IA-BETA5P |
PubChem Compound | 9896197 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume